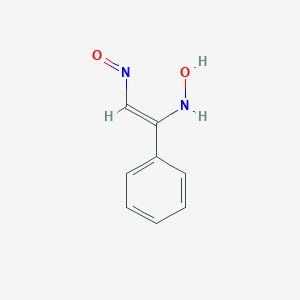
(hydroxyimino)(phenyl)acetaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(hydroxyimino)(phenyl)acetaldehyde oxime is a chemical compound known for its unique properties and applications in various fields. It is a vic-dioxime, which means it contains two oxime groups attached to adjacent carbon atoms. This compound has been extensively studied for its ability to form stable complexes with transition metals, making it valuable in coordination chemistry and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (hydroxyimino)(phenyl)acetaldehyde oxime can be synthesized through several methods. One common method involves the reaction of ω-isonitrosoacetophenone with hydroxylamine and sodium acetate in an ethanolic medium . Another method includes the reaction of 4-(phenoxy)chlorophenylglyoxime with 4-chloroaniline .
Industrial Production Methods: Industrial production of phenylglyoxime typically follows the method developed by Ponzio and Avogadro, which involves the reaction of ethynylbenzene with nitrosyl chloride in the presence of sodium ethoxide .
Analyse Chemischer Reaktionen
Types of Reactions: (hydroxyimino)(phenyl)acetaldehyde oxime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions often use chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Halogenated phenylglyoxime derivatives.
Wissenschaftliche Forschungsanwendungen
(hydroxyimino)(phenyl)acetaldehyde oxime has a wide range of applications in scientific research:
Wirkmechanismus
(hydroxyimino)(phenyl)acetaldehyde oxime exerts its effects primarily through its ability to form stable complexes with transition metals. The oxime groups coordinate with metal ions, forming chelate complexes. These complexes can exhibit various properties, such as catalytic activity, depending on the metal ion involved . The molecular targets and pathways involved in these processes are primarily related to the coordination chemistry of the metal-oxime complexes .
Vergleich Mit ähnlichen Verbindungen
(hydroxyimino)(phenyl)acetaldehyde oxime can be compared with other vic-dioximes, such as:
Dimethylglyoxime: Known for its use in the qualitative analysis of nickel.
Chlorophenylglyoxime: Similar to phenylglyoxime but with a chlorine substituent, affecting its reactivity and applications.
Aminophenylglyoxime: Contains an amino group, which can enhance its coordination properties.
Uniqueness: this compound is unique due to its ability to form highly stable complexes with a wide range of transition metals, making it versatile in various applications, from catalysis to material science .
Eigenschaften
CAS-Nummer |
4589-97-3 |
|---|---|
Molekularformel |
C8H8N2O2 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(NZ)-N-[(2E)-2-hydroxyimino-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C8H8N2O2/c11-9-6-8(10-12)7-4-2-1-3-5-7/h1-6,11-12H/b9-6+,10-8+ |
InChI-Schlüssel |
LQDIWLPXNVRMQE-VURMDHGXSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)C=NO |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=C/N=O)/NO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CN=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















